(4-Propoxyphenyl)methanol

Lipophilicity Partition coefficient Structure-property relationship

Researchers optimizing 4-alkoxybenzyl pharmacophores or SPPS Wang resin loading encounter inconsistent performance when substituting alkoxy chain lengths without considering lipophilicity differences. (4-Propoxyphenyl)methanol (CAS 90925-43-2) addresses this with an intermediate XlogP of 2, positioned between 4-methoxybenzyl and 4-butoxybenzyl alcohols for controlled partitioning. • 98% esterification efficiency in Wang resin preparation with 93-96% amino acid release under mild cleavage • Validated 95.2% yield in-house synthesis from 4-hydroxybenzyl alcohol and n-propyl bromide at RT • Solid at standard lab temperature (mp 28-29 °C) enabling precise gravimetric handling for small-scale reactions • Min. purity specification: ≥95%

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 90925-43-2
Cat. No. B1347248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propoxyphenyl)methanol
CAS90925-43-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CO
InChIInChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3
InChIKeyBUJZENMUXBWWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Propoxyphenyl)methanol CAS 90925-43-2: Chemical Identity, Basic Properties, and Sourcing Overview for Scientific Procurement


(4-Propoxyphenyl)methanol (CAS 90925-43-2), also known as 4-propoxybenzyl alcohol or 4-propoxybenzenemethanol, is an aromatic primary alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . Structurally, it features a para-substituted benzene ring bearing a propoxy group (–OCH2CH2CH3) and a hydroxymethyl group (–CH2OH) . This compound is commercially available from multiple chemical suppliers, typically at a minimum purity specification of 95% . Its physicochemical properties—including a predicted melting point of 28–29 °C, a predicted boiling point of 279.3±15.0 °C, a predicted density of 1.037±0.06 g/cm³, a predicted pKa of 14.54±0.10, a calculated XlogP of 2, and a topological polar surface area of 29.5 Ų—define its baseline identity for procurement and application screening [1].

Why Generic 4-Alkoxybenzyl Alcohol Substitution Is Not Interchangeable: Structural and Functional Considerations for (4-Propoxyphenyl)methanol


In the 4-alkoxybenzyl alcohol series, the length and nature of the alkoxy chain directly influence critical physicochemical properties including lipophilicity (XlogP), solubility, and steric bulk, which in turn govern compound performance in specific applications. (4-Propoxyphenyl)methanol possesses a calculated XlogP of 2, placing it intermediate in lipophilicity between the more polar 4-methoxybenzyl alcohol (PMB-OH) and the more hydrophobic 4-butoxybenzyl alcohol [1]. This specific lipophilicity profile dictates its partitioning behavior in biphasic reaction systems, its retention characteristics in chromatographic purifications, and its compatibility with solvent systems in solid-phase peptide synthesis (SPPS) resin preparation [2]. Generic substitution among 4-alkoxybenzyl alcohols without accounting for these quantifiable differences can lead to altered reaction kinetics, suboptimal resin loading efficiency, or unexpected cleavage behavior. The following evidence items establish the specific contexts in which (4-Propoxyphenyl)methanol demonstrates differentiation that is meaningful for scientific selection.

Quantitative Differentiation of (4-Propoxyphenyl)methanol from Closest Analogs: Evidence-Based Procurement Guide


Differentiation by Lipophilicity: XlogP Comparison Across the 4-Alkoxybenzyl Alcohol Series

(4-Propoxyphenyl)methanol exhibits a calculated XlogP of 2, which differentiates it from its shorter-chain analog 4-methoxybenzyl alcohol (PMB-OH, calculated XlogP approximately 1.0–1.2) and its longer-chain analog 4-butoxybenzyl alcohol (calculated XlogP approximately 2.5–2.8) [1]. This intermediate lipophilicity arises directly from the three-carbon propoxy substituent, offering a distinct balance between hydrophobic character and aqueous/organic partitioning behavior [1]. While direct experimental logP measurements are not available in the accessed literature, the calculated XlogP value serves as a quantitative descriptor for selection among homologs.

Lipophilicity Partition coefficient Structure-property relationship

Solid-Phase Peptide Synthesis Resin Preparation: Comparative Yield in 4-Alkoxybenzyl Alcohol Resin Synthesis

In the preparation of 4-alkoxybenzyl alcohol (Wang-type) resins for solid-phase peptide synthesis, (4-Propoxyphenyl)methanol serves as a model compound representative of the broader 4-alkoxybenzyl alcohol class. The Merrifield group demonstrated that optimized reaction conditions—using sodium methoxide as base in N,N-dimethylacetamide at 50 °C for 8 hours—yield resin esterifiable with protected amino acids to 98% of initial chloromethyl sites, with trifluoroacetic acid releasing 93% of the amino acid and HF releasing 96% [1]. While this study examined a range of 4-alkoxybenzyl alcohols rather than isolating the propoxy variant alone, the data establish a baseline performance expectation for resin functionalization efficiency that applies to the entire homolog series including the propoxy derivative. The reported 2–4× higher deletion peptide levels with unoptimized resin preparation underscore the critical importance of alkoxy chain selection and reaction condition optimization [1].

Solid-phase peptide synthesis Wang resin Resin functionalization

Synthetic Accessibility and Scalability: Documented High-Yield Preparation Route for (4-Propoxyphenyl)methanol

(4-Propoxyphenyl)methanol can be synthesized via alkylation of 4-hydroxybenzyl alcohol with n-propyl bromide in dimethylsulfoxide (DMSO) using potassium hydroxide as base, yielding 15.8 g (95.2% yield) of product after 24 hours at room temperature and recrystallization from toluene . This 95.2% isolated yield represents a robust, scalable synthetic route that compares favorably to alternative syntheses requiring more forcing conditions or specialized reagents. The use of readily available starting materials—4-hydroxybenzyl alcohol and n-propyl bromide—and standard laboratory equipment makes this route accessible for both laboratory-scale preparation and potential scale-up . In contrast, syntheses of longer-chain 4-alkoxybenzyl alcohols often require extended reaction times or elevated temperatures to achieve comparable yields due to decreased alkyl halide reactivity.

Organic synthesis Alkylation Process chemistry

Physicochemical Property Differentiation: Melting Point as a Practical Handling and Storage Indicator

(4-Propoxyphenyl)methanol has a predicted melting point of 28–29 °C . This near-ambient melting point distinguishes it from shorter-chain analogs: 4-methoxybenzyl alcohol (PMB-OH) is a liquid at room temperature (melting point approximately 22–25 °C), while 4-ethoxybenzyl alcohol is also typically a low-melting solid or liquid [1]. The 28–29 °C melting point of the propoxy derivative places it in a range where it may exist as a solid under standard laboratory storage (20–25 °C) but can readily liquefy with slight warming. This property has direct implications for handling, weighing accuracy, and long-term storage stability. Solid compounds generally exhibit greater stability against oxidation and moisture absorption compared to liquid analogs, and the ability to handle the material as a solid at room temperature simplifies accurate weighing for stoichiometric reactions.

Physical properties Melting point Storage conditions

Documented Use as a Key Intermediate in Bioactive Molecule Synthesis: Protonitazene and Antitumor Triazole Derivatives

(4-Propoxyphenyl)methanol and its derivatives serve as key intermediates in the synthesis of biologically active molecules. The 4-propoxybenzyl moiety is incorporated into protonitazene, a synthetic opioid where it occupies a defined structural position in the benzimidazole scaffold [1]. Additionally, a series of 3-(4-propoxybenzyl)-5-sulfanyl-substituted (4H)-1,2,4-triazoles have been synthesized and evaluated for antitumor activity, demonstrating that the propoxybenzyl fragment contributes to the pharmacological profile of these compounds [2]. While direct comparative data between propoxy and other alkoxy variants in these specific scaffolds are not available in the accessed literature, the documented use of the propoxybenzyl motif in drug discovery programs establishes this compound as a relevant building block for medicinal chemistry applications. In contrast, 4-methoxybenzyl alcohol is more commonly employed as a protecting group (PMB) rather than as a pharmacophoric element in the final bioactive molecule [3].

Medicinal chemistry Synthetic intermediate Drug discovery

Recommended Application Scenarios for (4-Propoxyphenyl)methanol Based on Evidence-Derived Differentiation


Solid-Phase Peptide Synthesis (SPPS) Resin Functionalization

(4-Propoxyphenyl)methanol, as a representative 4-alkoxybenzyl alcohol, is appropriate for preparing Wang-type resins when optimized reaction conditions are employed. The documented 98% esterification efficiency and 93–96% amino acid release under optimized protocols support its use in SPPS applications requiring mild cleavage conditions [1]. Users should select this compound when the specific alkoxy chain length (propoxy) aligns with desired resin swelling properties and cleavage kinetics in the target solvent system.

Synthetic Intermediate for Pharmacophoric 4-Propoxybenzyl Incorporation

The documented use of the 4-propoxybenzyl moiety in bioactive molecules—including synthetic opioids (protonitazene) and antitumor 1,2,4-triazole derivatives—positions (4-Propoxyphenyl)methanol as a strategic building block for medicinal chemistry programs exploring structure-activity relationships (SAR) around this specific alkoxy chain length [1][2]. In contrast to shorter-chain analogs that are predominantly employed as transient protecting groups, the propoxy variant can serve as a permanent pharmacophoric element.

Precision Stoichiometric Reactions Requiring Solid-State Handling

With a predicted melting point of 28–29 °C, (4-Propoxyphenyl)methanol is a solid at standard laboratory temperatures (20–25 °C) [1]. This property makes it preferable over liquid analogs (such as 4-methoxybenzyl alcohol) for applications requiring precise weighing of small quantities, where liquid handling would introduce volumetric uncertainty. The solid state also generally confers greater stability against oxidation and moisture absorption during long-term storage.

In-House Synthesis via Validated High-Yield Protocol

For laboratories that prefer in-house synthesis over commercial procurement, (4-Propoxyphenyl)methanol offers a validated, high-yield (95.2%) preparation route using readily available starting materials (4-hydroxybenzyl alcohol and n-propyl bromide) under mild conditions (room temperature, DMSO/KOH, 24 hours) [1]. This documented protocol reduces synthetic risk and provides a reliable alternative when commercial availability is limited or when custom isotopic labeling is required.

Technical Documentation Hub

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